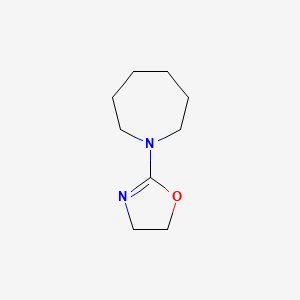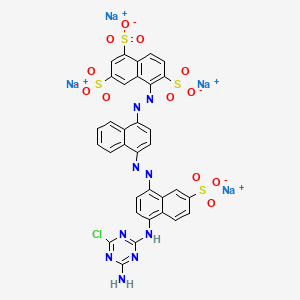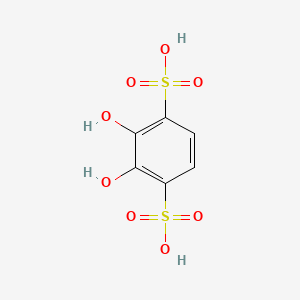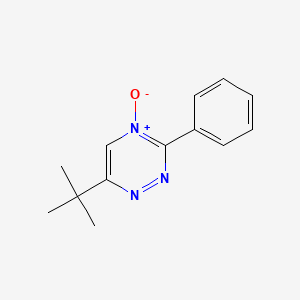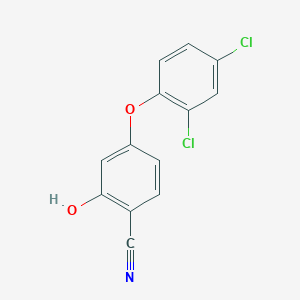
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where a chlorine atom and a 1,1-dimethoxyethyl group are substituted at the para positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- typically involves the chlorination of 1,1-dimethoxyethylbenzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-dimethoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acetal group.
Industrial Production Methods
Industrial production of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- may involve large-scale chlorination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The 1,1-dimethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the acetal group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of phenols, amines, or thiols.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or other reduced derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the 1,1-dimethoxyethyl group can undergo hydrolysis or oxidation. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-chloro-4-(1,1-dimethylpropoxy)
- Benzene, 1-chloro-4-(phenylethynyl)
- Benzene, 1,4-dichloro-
Uniqueness
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- is unique due to the presence of the 1,1-dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain synthetic applications and research studies.
Propiedades
Número CAS |
72360-69-1 |
|---|---|
Fórmula molecular |
C10H13ClO2 |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
1-chloro-4-(1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
Clave InChI |
HMTGPGBEDMHXMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



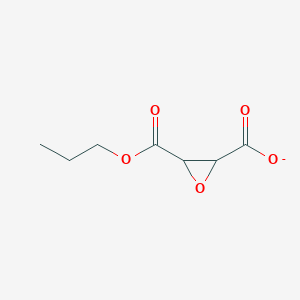
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)




![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
